molecular formula C15H16ClNO4 B2426196 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide CAS No. 1788677-13-3

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide

Cat. No.: B2426196
CAS No.: 1788677-13-3
M. Wt: 309.75
InChI Key: QOOUXNCTXZEFSM-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a furan ring, a methoxy group, and a chloro substituent on the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-(furan-2-yl)-2-methoxyethylamine.

    Amide Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with 2-(furan-2-yl)-2-methoxyethylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Products with nucleophiles replacing the chloro substituent.

Scientific Research Applications

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes, modulating their activity. The chloro substituent can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide: Similar in structure but with a pyrazine ring instead of a furan ring.

    5-chloro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline: Contains a furan ring and a chloro substituent but differs in the overall structure.

Uniqueness

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide is unique due to the combination of its furan ring, methoxy groups, and chloro substituent, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-19-12-6-5-10(16)8-11(12)15(18)17-9-14(20-2)13-4-3-7-21-13/h3-8,14H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOUXNCTXZEFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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